molecular formula C10H16ClNO B3085637 N-(2-Methoxybenzyl)ethanamine hydrochloride CAS No. 1158220-65-5

N-(2-Methoxybenzyl)ethanamine hydrochloride

Cat. No.: B3085637
CAS No.: 1158220-65-5
M. Wt: 201.69 g/mol
InChI Key: PMFDBTJTBDKJMD-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)ethanamine hydrochloride (CAS 1158220-65-5) is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . This compound is supplied for research and development purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. In scientific research, the N-(2-methoxybenzyl) group, often referred to as the "NBOMe" motif when attached to phenethylamine core structures, is of significant interest . This structural feature is known to create high-affinity ligands for various serotonin receptors, particularly the 5-HT2A receptor . Researchers utilize compounds with this motif, such as the 25I-NBOMe series, as potent agonists to study the serotonergic system in the brain . The N-(2-methoxybenzyl)ethanamine structure serves as a key building block in the synthesis and investigation of these novel psychoactive substances, which are studied for their profound effects on perception and cognition, and their use as radiotracers in positron emission tomography (PET) neuroimaging . Handling this substance requires appropriate safety precautions. It is typically provided as a solid that may require storage at cool temperatures and dissolution in solvents such as DMF, DMSO, or ethanol for experimental use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-11-8-9-6-4-5-7-10(9)12-2;/h4-7,11H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFDBTJTBDKJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)ethanamine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Reductive Amination

Reactants :

  • Primary amine (e.g., ethylamine)

  • 2-Methoxybenzaldehyde

Reagents/Conditions :

  • Sodium borohydride (NaBH₄) in methanol

  • Room temperature, 15–30 minutes reaction time

Mechanism :

  • Condensation of the amine with 2-methoxybenzaldehyde forms an imine intermediate.

  • Reduction of the imine with NaBH₄ yields the secondary amine (free base) .

Equation :
CH3CH2NH2+2 MeO C6H4CHONaBH4N 2 MeO Benzyl ethanamine\text{CH}_3\text{CH}_2\text{NH}_2+\text{2 MeO C}_6\text{H}_4\text{CHO}\xrightarrow{\text{NaBH}_4}\text{N 2 MeO Benzyl ethanamine}

Hydrochloride Salt Formation

Reagents :

  • Hydrochloric acid (HCl)

Process :
The free base is treated with HCl in a polar solvent (e.g., methanol or water), resulting in precipitation of the hydrochloride salt .

Purity :
Final product purity exceeds 99.7%, with water content <0.2% .

Acidic Hydrolysis

Conditions :

  • Strong acids (e.g., concentrated HCl)

  • Elevated temperatures (80–145°C)

Outcome :
Deprotection of the benzyl group occurs, yielding 2-methoxyethylamine hydrochloride .

Equation :
N 2 MeO Benzyl ethanamine+HCl2 MeO Ethylamine hydrochloride+Benzaldehyde derivatives\text{N 2 MeO Benzyl ethanamine}+\text{HCl}\rightarrow \text{2 MeO Ethylamine hydrochloride}+\text{Benzaldehyde derivatives}

Thermal Stability

Behavior :

  • Stable up to 180°C (melting point: 180–182°C) .

  • Prolonged heating above 145°C may induce decomposition .

Pharmacological Derivatization

N-(2-Methoxybenzyl)ethanamine serves as a precursor for psychoactive NBOMe compounds. Key derivatization reactions include:

Substitution at the Ethylamine Chain

Example :
Reaction with 4-iodo-2,5-dimethoxyphenethylamine under reductive conditions produces 25I-NBOMe, a potent 5-HT₂ₐ agonist .

Conditions :

  • NaBH₄ in methanol

  • Ice bath followed by room-temperature stirring .

Yield :
~72% after recrystallization .

Table 2: Stability Under Storage Conditions

ConditionOutcomeSource
Ambient temperatureStable for >12 months (closed system)
High humidityHygroscopic; requires desiccant
UV exposureNo significant degradation

Scientific Research Applications

N-(2-Methoxybenzyl)ethanamine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic or inhibit the action of natural neurotransmitters, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NBOMe Series Derivatives

The NBOMe series shares the N-(2-methoxybenzyl) substitution but varies in substituents on the phenethylamine phenyl ring. These modifications critically influence receptor binding, potency, and toxicity.

Table 1: Key NBOMe Derivatives and Their Properties
Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) 5-HT2A Affinity (Ki, nM) Pharmacological Effects
25H-NBOMe (N-(2-Methoxybenzyl)ethanamine HCl) 2,5-Dimethoxy C17H20ClNO3 313.80 ~0.1–1.0 Hallucinogenic; decreases locomotor activity in mice
25I-NBOMe HCl 4-Iodo, 2,5-dimethoxy C18H22INO3 427.28 ~0.05–0.5 Potent hallucinogen; severe toxicity in humans
25B-NBOMe HCl 4-Bromo, 2,5-dimethoxy C18H22BrNO3 380.28 ~0.1–1.0 Full substitution for DOM and MDMA in drug discrimination tests
25C-NBOMe HCl 4-Chloro, 2,5-dimethoxy C18H22ClNO3 335.83 ~0.1–1.0 Partial substitution for MDMA; suppresses locomotion

Structural Insights :

  • Halogen Substitution : The addition of iodine (25I), bromine (25B), or chlorine (25C) at the 4-position increases lipophilicity and 5-HT2A affinity compared to 25H-NBOMe, which lacks a halogen .
  • Methoxy Positioning : All NBOMe compounds retain 2,5-dimethoxy groups on the phenyl ring, essential for receptor interaction.
Pharmacological Differences :
  • Potency : 25I-NBOMe is the most potent in vitro (Ki ~0.05 nM), while 25H-NBOMe is less potent due to the absence of a halogen .
  • Behavioral Effects : 25B-NBOMe fully substitutes for DOM and MDMA in discriminative stimulus tests, whereas 25I-NBOMe’s locomotor suppression limits its substitution efficacy .
  • Toxicity : 25I-NBOMe is associated with severe clinical intoxications, including seizures and fatalities, likely due to its high receptor affinity and metabolic stability .

Non-NBOMe Ethylamine Derivatives

Other ethylamine-based compounds with structural or functional similarities include:

Diphenhydramine Hydrochloride ():
  • Structure : Contains a diphenylmethoxy group instead of a methoxybenzyl moiety.
  • Function: Antihistamine with anticholinergic effects, unlike the hallucinogenic NBOMe series.
  • Key Difference : Lack of 5-HT2A agonism due to distinct substitution patterns.
Tofenacin Hydrochloride ():
  • Structure : N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethylamine.
  • Function : Psychostimulant with dopamine reuptake inhibition, contrasting with NBOMe’s serotonin receptor focus.
N-Ethyl-2-(3-methylphenoxy)ethanamine Hydrochloride ():
  • Structure: Phenoxyethylamine backbone with ethyl and methylphenoxy groups.
  • Relevance : Demonstrates how ether linkages (vs. methoxybenzyl groups) alter biological activity.

Metabolic and Toxicological Comparisons

  • Metabolism : NBOMe compounds undergo hepatic O-demethylation and N-dealkylation. Halogenated variants (e.g., 25I-NBOMe) exhibit slower metabolism, prolonging effects and toxicity .
  • Toxicity : 25I-NBOMe’s iodine substituent correlates with higher reported fatalities compared to 25H-NBOMe, which has fewer clinical toxicity reports .

Biological Activity

N-(2-Methoxybenzyl)ethanamine hydrochloride, also known as 25I-NBOMe, is a compound of interest in neuropharmacology due to its structural similarities with various psychoactive substances. This article delves into its biological activities, potential therapeutic applications, and associated case studies.

  • Molecular Formula : C16H22ClN
  • Molecular Weight : 201.70 g/mol
  • Structure : The compound features a methoxy group on a benzyl ring, which significantly influences its biological activity.

Research indicates that this compound interacts primarily with serotonin receptors, particularly the 5-HT2A receptor. This interaction is crucial for its psychoactive effects and potential therapeutic applications in mood disorders.

Binding Affinity

Studies have shown a notable increase in binding affinity at the human 5-HT2A receptor due to the presence of the N-(2-methoxybenzyl) group:

Compound Binding Affinity (pM) Functional Activity
25I-NBOMe81Full agonist
2C-I830Less potent

The addition of the methoxybenzyl group enhances both binding affinity and functional activity compared to other similar compounds, making it a potent psychoactive agent .

Neuropharmacological Effects

This compound has been implicated in various neuropharmacological studies, demonstrating effects such as:

  • Mood Enhancement : Potential for treating mood disorders through serotonin modulation.
  • Psychoactive Effects : Induction of hallucinogenic effects similar to LSD and psilocybin due to its agonistic action on serotonin receptors .

Case Studies

Several case studies illustrate the compound's effects and implications for safety:

  • Case of Acute Toxicity : A 23-year-old male experienced severe respiratory distress attributed to 25I-NBOMe use, leading to accidental death. Autopsy findings indicated significant organ stress and toxicity levels in various tissues .
  • Clinical Presentation : An 18-year-old female presented with agitation and tachycardia after ingestion of 25I-NBOMe. She was treated successfully with benzodiazepines and intravenous fluids, showcasing the acute effects of the compound on the central nervous system .

In Vitro Studies

In vitro studies have demonstrated that N-(2-Methoxybenzyl)ethanamine exhibits low nanomolar affinity for several serotonin receptor subtypes (5-HT1A/2B/2C), dopamine receptors (D3/D4), and alpha-adrenergic receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxybenzyl)ethanamine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via reductive amination between 2-methoxybenzaldehyde and ethanamine derivatives, followed by hydrochlorination. For example, a Schiff base intermediate can be formed by reacting 2-methoxybenzylamine with a ketone or aldehyde under reflux in ethanol, followed by reduction with sodium borohydride or catalytic hydrogenation . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to achieve >98% purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • Chromatography-Mass Spectrometry (GC-MS/LC-MS) : Resolves positional isomers (e.g., ortho vs. para substitutions) by retention time and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR distinguish methoxybenzyl protons (δ 3.7–3.9 ppm) and ethylamine backbone signals (δ 2.5–3.2 ppm) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content) to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers differentiate positional isomers in N-substituted methoxybenzylamine derivatives?

  • Methodology : Use High-Resolution Mass Spectrometry (HRMS) combined with Infrared Spectroscopy (IR) to detect subtle structural variations. For example, 2-methoxy vs. 4-methoxy isomers show distinct IR carbonyl stretches and MS fragmentation due to differences in hydrogen bonding and steric effects . Computational modeling (e.g., DFT calculations) can predict spectral data to corroborate experimental results .

Q. What experimental strategies are recommended for studying receptor binding affinities of N-(2-Methoxybenzyl)ethanamine derivatives?

  • Methodology :

  • Radioligand Displacement Assays : Use tritiated 5-HT2A/2C receptor ligands (e.g., [³H]Ketanserin) to measure Ki values. Structural analogs like 25E-NBOMe show nanomolar affinity for 5-HT2A receptors, suggesting similar methodologies apply .
  • Functional Assays : Measure intracellular calcium flux or β-arrestin recruitment in HEK293 cells expressing human 5-HT receptors to assess agonist/antagonist activity .

Q. How do storage conditions impact the stability of this compound?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC-UV at 254 nm. For example, analogs like 25D-NBOMe hydrochloride degrade by ≤5% over 6 months at 4°C in amber vials, but show hydrolysis of the methoxy group at elevated temperatures .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodology : Replicate procedures from multiple sources (e.g., vs. 10) while controlling variables like solvent purity, reaction time, and catalyst loading. For instance, yields vary from 60–85% depending on the reductant (NaBH4 vs. H2/Pd-C). Statistical analysis (ANOVA) can identify significant factors .

Q. What validation steps are critical when comparing receptor binding data across studies?

  • Methodology :

  • Standardize Assay Conditions : Use common reference ligands (e.g., LSD for 5-HT2A) and cell lines (e.g., CHO-K1).
  • Meta-Analysis : Adjust for differences in radioligand concentration or buffer pH. For example, NBOMe derivatives show higher affinity in low-pH buffers due to protonation of the ethylamine group .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₀H₁₆ClNO₂
Molecular Weight225.69 g/mol
HPLC Purity Threshold>98%
5-HT2A Ki (Analog 25E-NBOMe)0.2 nM
Degradation Rate (40°C)≤5% over 30 days

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Methoxybenzyl)ethanamine hydrochloride
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N-(2-Methoxybenzyl)ethanamine hydrochloride

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